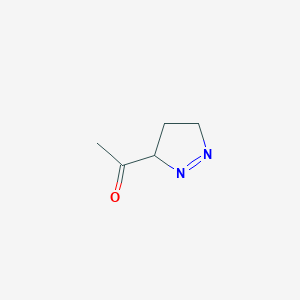

1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73052-12-7 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h5H,2-3H2,1H3 |

InChI Key |

WORFSDSVBZPMFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCN=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4,5 Dihydro 3h Pyrazol 3 Yl Ethanone and Its Analogs

Cyclization Reactions for Dihydropyrazole Ring Formation

The formation of the dihydropyrazole ring is the cornerstone of synthesizing these compounds. This is typically achieved through cyclization reactions that create the characteristic five-membered ring.

Synthesis via Chalcones and Hydrazine (B178648) Derivatives

A prevalent and versatile method for synthesizing the 2-pyrazoline (B94618) ring system involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives. thepharmajournal.comjapsonline.comnih.gov This reaction is one of the most extensively applied in organic synthesis for this class of compounds. nih.gov

The process generally begins with the synthesis of the chalcone (B49325) precursor, often through a base-catalyzed Claisen-Schmidt condensation of an appropriate aryl ketone with an aromatic aldehyde. mdpi.comtandfonline.com The resulting chalcone, containing the α,β-unsaturated carbonyl moiety, serves as the key intermediate.

The subsequent and defining step is the reaction of this chalcone with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine. thepharmajournal.commdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent. Glacial acetic acid is frequently used, as it can act as both the solvent and a catalyst for the cyclization. japsonline.comtandfonline.comijsrset.com The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable dihydropyrazole ring. When hydrazine hydrate is used in acetic acid, N-acetylation often occurs concurrently, directly yielding N-acetyl pyrazoline derivatives. japsonline.comtandfonline.com

The general scheme for this synthesis is as follows:

Step 1 (Chalcone Formation): Ar-CHO + CH₃-CO-Ar' → Ar-CH=CH-CO-Ar' (Chalcone)

Step 2 (Pyrazoline Formation): Chalcone + H₂N-NH₂·H₂O (in Acetic Acid) → 1-acetyl-3,5-diaryl-4,5-dihydropyrazole

This method's popularity stems from the ready availability of the starting materials and the straightforward nature of the reaction, which provides a reliable route to a wide array of substituted pyrazolines. researchgate.net

| Chalcone Precursor | Hydrazine Derivative | Solvent/Conditions | Product | Yield | Reference |

| 1-(2-thienyl)-3-aryl-2-propen-1-ones | Hydrazine hydrate (80%) | Acetic acid, reflux | 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | Not specified | tandfonline.com |

| 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide | Hydrazine hydrate | Glacial acetic acid | 1-Acetyl-5-aryl-3-isopropyl-4-[n-phenyl-aminocarbonyl]-4,5-dihydro-1H-pyrazoles | Not specified | ijsrset.com |

| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | Glacial acetic acid, reflux | 1-(3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | 97.28% | japsonline.com |

| Various aryl chalcones | Phenyl hydrazine | Ethanol, reflux | 1,3,5-triaryl-2-pyrazolines | Not specified | thepharmajournal.com |

One-Pot and Multi-Step Synthetic Approaches

The synthesis of dihydropyrazole derivatives can be approached through both multi-step and one-pot procedures. In the traditional multi-step approach, the chalcone intermediate is first synthesized, isolated, purified, and then subsequently reacted with hydrazine in a separate step. mdpi.com

In contrast, one-pot syntheses have gained significant attention as they align with the principles of green chemistry by reducing solvent usage, purification steps, time, and cost. ut.ac.ir These methods involve combining three or more starting materials in a single reaction vessel to form the final product without isolating intermediates. ut.ac.ir

Multi-component reactions (MCRs) are a prime example of one-pot syntheses. For instance, dihydropyrano[2,3-c]pyrazole derivatives can be synthesized in a one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, often using an environmentally benign catalyst like preheated fly-ash in an aqueous medium, achieving high yields of up to 95%. ut.ac.irnih.gov Another approach involves a one-pot dynamic kinetic resolution (DKR) process, where a racemic dihydropyrazole intermediate is acylated with an enantiomerically pure acid chloride, leading to a high yield of the desired diastereomer. acs.org

Functionalization at the N1 Position of the Pyrazoline Ring

The N1 position of the pyrazoline ring is a critical site for introducing structural diversity, which can significantly influence the molecule's properties. rsc.org This non-substituted nitrogen atom acts as a nucleophile, allowing for various functionalization reactions such as acylation, alkylation, and sulfonylation.

N-acetylation is a common modification, leading to compounds like 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone. As mentioned previously, this can be conveniently achieved in situ during the cyclization of chalcones with hydrazine hydrate when glacial acetic acid is used as the reaction medium. japsonline.comtandfonline.com

Beyond acetylation, other functional groups can be introduced. For example, reacting an N1-unsubstituted pyrazoline with sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride, yields N1-benzenesulfonyl-2-pyrazoline hybrids. nih.gov These modifications are used to create libraries of analogs for various applications. The nature of the substituent at the N1 position has been found to be crucial for the biological activity of these compounds. nih.gov

Substituent Effects on Synthetic Yields and Selectivity

The yield of pyrazole (B372694) synthesis and the regioselectivity of the reaction can be significantly influenced by the electronic and steric effects of substituents on the precursors, particularly in the case of 1,3-dicarbonyl compounds or chalcones. nih.gov

When unsymmetrical 1,3-diketones react with substituted hydrazines, a mixture of two regioisomers can be formed. nih.govmdpi.com The electronic nature of the substituents (R1 and R3) plays a key role in directing the initial nucleophilic attack of the hydrazine. For instance, if one substituent is an aryl group and the other is an alkyl group, the reaction course is affected by their differing electronic influences. nih.gov Similarly, electron-withdrawing groups on the chalcone backbone can impact the electrophilicity of the carbonyl carbon and the β-carbon, influencing the rate of the initial nucleophilic attack and the subsequent cyclization.

Exploration of Novel Precursors for Dihydropyrazolone Synthesis

While the chalcone-hydrazine pathway is dominant, research into novel precursors and synthetic routes continues to expand the toolkit for creating dihydropyrazole structures. These alternative methods offer access to different substitution patterns and can overcome limitations of traditional routes.

One innovative and efficient method involves the use of propargyl alcohols as starting materials. nih.govresearchgate.net This reaction proceeds through a base-induced isomerization of the propargyl alcohol, followed by the cyclization of the resulting α,β-unsaturated hydrazone intermediate to yield 4,5-dihydropyrazole derivatives. nih.govresearchgate.net This methodology is notable for its simplicity and the accessibility of the starting propargyl alcohols. researchgate.net

Another novel approach utilizes the reaction of tosylhydrazones with electron-deficient alkenes. rsc.orgshu.ac.uk This method is procedurally simple and uses bench-stable cyclic tosylhydrazones, which can be easily prepared from the parent ketone. rsc.orgshu.ac.uk It provides a complementary route to spirocyclic dihydropyrazoles, expanding the structural diversity available for medicinal chemistry applications. shu.ac.uk

Additionally, the long-established Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, remains a fundamental alternative for accessing the pyrazole core, which can then be selectively reduced to the dihydropyrazole if needed. nih.govmdpi.comnih.gov

Structural Elucidation and Spectroscopic Characterization of 1 4,5 Dihydro 3h Pyrazol 3 Yl Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of N-acetylpyrazoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The protons of the 4,5-dihydropyrazole ring exhibit a characteristic and well-defined splitting pattern. The three protons on the C4 and C5 carbons form a classic ABX spin system, which is a hallmark of the 2-pyrazoline (B94618) core. nih.gov

HX (C5-H): This proton, attached to the carbon bearing a substituent, typically resonates as a doublet of doublets (dd) in the range of δ 5.21–5.51 ppm. nih.gov Its splitting is due to vicinal coupling with the two non-equivalent protons on C4.

HA and HB (C4-CH₂): These two geminal protons are diastereotopic (see section 3.1.3) and thus chemically non-equivalent. They appear as two separate signals, each a doublet of doublets.

One proton (often designated HA) resonates at approximately δ 3.00–3.14 ppm. nih.gov

The other proton (HB) is typically found further downfield, around δ 3.78–3.90 ppm. nih.gov

The coupling constants are highly informative:

The geminal coupling constant between HA and HB (²JAB) is typically large, in the range of 16.15–17.65 Hz. nih.gov

The vicinal coupling constants between HX and the C4 protons differ. The cis coupling (JBX) is generally larger (11.80–12.05 Hz) than the trans coupling (JAX, 4.70–7.20 Hz). nih.gov

The methyl protons of the N-acetyl group (N-COCH₃) typically appear as a sharp singlet in the upfield region, around δ 2.38 ppm. japsonline.com

Interactive Data Table: Typical ¹H-NMR Data for N-Acetylpyrazoline Moiety

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| HX (C5-H) | 5.21 - 5.51 | dd | JAX = 4.7 - 7.2 (trans), JBX = 11.8 - 12.1 (cis) |

| HB (C4-H) | 3.78 - 3.90 | dd | JAB = 16.2 - 17.7 (geminal), JBX = 11.8 - 12.1 (cis) |

| HA (C4-H) | 3.00 - 3.14 | dd | JAB = 16.2 - 17.7 (geminal), JAX = 4.7 - 7.2 (trans) |

| N-COCH₃ | ~2.38 | s | - |

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts confirm the formation of the pyrazoline ring and the presence of the acetyl group. japsonline.com

C3 (C=N): The imine carbon is the most deshielded of the ring carbons, resonating in the range of δ 150.6–153.9 ppm. nih.govlibretexts.org

C5: The carbon at the stereocenter, attached to nitrogen and a substituent, appears around δ 56.9–64.0 ppm. nih.govlibretexts.org

C4 (CH₂): The methylene carbon of the ring is found in the upfield region, typically between δ 40.2–44.7 ppm. nih.govlibretexts.org

Acetyl Group: The carbonyl carbon (C=O) gives a characteristic signal in the downfield region at approximately δ 169.0 ppm, while the methyl carbon (CH₃) is observed around δ 22.0 ppm. scispace.com

Interactive Data Table: Typical ¹³C-NMR Chemical Shifts for N-Acetylpyrazoline Core

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~169.0 |

| C3 (C=N) | 150.6 - 153.9 |

| C5 | 56.9 - 64.0 |

| C4 | 40.2 - 44.7 |

| CH₃ (Acetyl) | ~22.0 |

In N-acetylpyrazoline derivatives with a substituent at the C5 position, C5 becomes a chiral center. The presence of this stereocenter renders the two adjacent methylene protons at the C4 position diastereotopic. masterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and, therefore, have different chemical shifts and distinct coupling constants to neighboring protons. masterorganicchemistry.comlibretexts.org

This non-equivalence is a direct consequence of the chiral environment. Each of the C4 protons has a unique spatial relationship with the substituents on the chiral C5 atom. One proton is cis to the C5 substituent, while the other is trans. This geometric difference results in different magnetic environments, leading to the distinct signals observed in the ¹H-NMR spectrum, as described in the ABX system (Section 3.1.1). Replacing one of these protons with another group (e.g., deuterium) would create a diastereomer, which confirms their diastereotopic nature. masterorganicchemistry.com The observation of this complex splitting pattern is strong evidence for the 4,5-dihydropyrazole structure and the presence of a C5 stereocenter.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone derivatives. The spectrum is typically dominated by strong absorptions from the carbonyl and imine groups.

The most significant vibrational bands are:

C=O Stretching (Amide I band): A strong and sharp absorption band corresponding to the acetyl carbonyl group is consistently observed in the range of 1650–1690 cm⁻¹. japsonline.comuomustansiriyah.edu.iq This band is a definitive indicator of the N-acetylation.

C=N Stretching: The stretching vibration of the endocyclic imine bond of the pyrazoline ring appears as a strong to medium intensity band, typically around 1598–1604 cm⁻¹. japsonline.com

C-N Stretching: A band associated with the C-N single bond stretching is usually found in the region of 1141-1234 cm⁻¹. japsonline.com

The formation of the pyrazoline ring from its precursor, an α,β-unsaturated ketone (chalcone), can be monitored by the disappearance of the characteristic C=C stretching band of the enone group. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| C=O (Acetyl) | Stretch | 1650 - 1690 | Strong |

| C=N (Imine) | Stretch | 1598 - 1604 | Strong to Medium |

| C-N | Stretch | 1141 - 1234 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and structural features of N-acetylpyrazoline derivatives through analysis of their fragmentation patterns under electron impact (EI) or other ionization methods. researchgate.net

The mass spectrum typically shows a distinct molecular ion peak (M⁺), which confirms the molecular weight of the compound. The fragmentation of these molecules is influenced by the stability of the pyrazoline ring and the nature of its substituents. researchgate.net

Common fragmentation pathways include:

Loss of the Acetyl Group: A frequent fragmentation involves the cleavage of the N-acetyl group, leading to a prominent peak at [M-43]⁺, corresponding to the loss of a CH₃CO radical.

Ring Cleavage: The pyrazoline ring itself can undergo cleavage. Fission of the heterocyclic ring can lead to various fragment ions, the formation of which depends on the substituents present on the ring. researchgate.net

Loss of Substituents: Fragmentation can also occur via the loss of substituents from the aromatic rings often attached at the C3 and C5 positions.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of this compound derivatives. This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions.

Studies on related N-substituted pyrazolines have shown that the five-membered dihydropyrazole ring typically adopts a non-planar, envelope conformation. nih.gov In this conformation, one of the carbon atoms (often C5) is puckered out of the plane formed by the other four atoms. nih.gov

Chemical Reactivity and Derivatization Strategies of the Dihydropyrazole System

Reactions Involving the Acetyl Group at N1

The acetyl group at the N1 position of the dihydropyrazole ring significantly influences the electron density and reactivity of the heterocyclic system. This functional group can be the target of various chemical modifications, providing a gateway to a range of derivatives.

One of the primary reactions involving the N-acetyl group is its reduction. The reduction of N-acylated dihydropyrazoles can be a challenging transformation. However, specific reagents like borane (B79455) pyridine (B92270) complex (BH3 x pyridine) have been shown to be effective. nih.gov This process converts the N-acetyl dihydropyrazole into the corresponding N-acylpyrazolidine. These reduction reactions are valuable as they can tolerate a variety of other functional groups within the molecule, allowing for the selective transformation of the acetyl group. nih.gov The resulting acylpyrazolidine products are often isolated in good to high yields. nih.gov

Beyond reduction, the N-acetyl group can be involved in various other transformations common to amides, although the reactivity can be modulated by the adjacent heterocyclic ring. These potential reactions, while not extensively detailed in the specific context of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone, could include hydrolysis to the corresponding secondary amine (the dihydropyrazole) under acidic or basic conditions, or conversion to other N-functionalized derivatives. The synthesis of N-acetylated 4,5-dihydro-1H-pyrazole derivatives is often achieved through reactions catalyzed by materials like amine-functionalized nano-NaY zeolite, which can proceed under mild and environmentally friendly conditions. bohrium.com

Transformations of the Dihydropyrazole Ring System

The dihydropyrazole ring itself is a dynamic chemical entity, susceptible to a variety of transformations that can alter its structure and functionality. These include reactions that lead to the opening or rearrangement of the ring, as well as cycloaddition reactions that expand the molecular complexity.

Ring-opening reactions of heterocyclic compounds are a powerful tool in organic synthesis, allowing for the conversion of cyclic structures into acyclic intermediates that can be further manipulated. In the case of dihydropyrazoles, ring-opening can be initiated by various reagents and conditions. For instance, the reaction of 1,4-dinitropyrazole with N-nucleophiles can lead to ring transformations where the pyrazole (B372694) acts as a synthetic equivalent of nitromalonaldehyde. uow.edu.auuow.edu.au This process involves the addition of a nucleophile, followed by ring opening and subsequent ring closure to form a new heterocyclic system. uow.edu.au

Rearrangement reactions represent another class of transformations that can significantly alter the dihydropyrazole scaffold. wikipedia.org These reactions often proceed through intermediates like carbocations and involve the migration of a substituent from one atom to another within the same molecule. wikipedia.orgmasterorganicchemistry.com While specific examples for this compound are not extensively documented, analogous heterocyclic systems undergo various rearrangements. wiley-vch.deslideshare.net The potential for such rearrangements in the dihydropyrazole system adds to its synthetic utility, offering pathways to novel molecular architectures.

The dihydropyrazole core, particularly in its derivatized forms, can participate in cycloaddition reactions, serving as a building block for more complex fused heterocyclic systems. rsc.orgmdpi.com A notable example is the anionic [4+2] cycloaddition (Diels-Alder type) reaction of dihydropyrazolin-5-one dienolates. rsc.orgias.ac.in In this reaction, deprotonation of a suitable dihydropyrazolone precursor generates a dienolate which acts as an efficient diene. This dienolate can then react with a variety of dienophiles, such as electron-deficient olefins, in a highly regiospecific manner. ias.ac.in The initial cycloadducts can then undergo dehydration or dehydrogenation to yield substituted and fused indazolones in good yields. rsc.orgias.ac.in

These cycloaddition reactions are significant because they allow for the regiocontrolled construction of complex polycyclic systems. ias.ac.in The use of an anionic dienolate often provides better regioselectivity compared to neutral dienes, which can produce mixtures of regioisomers with unsymmetrical dienophiles. ias.ac.in

| Dienophile | Product Type | Yield | Reference |

| Dimethyl acetylenedicarboxylate | Oxodihydroindazole-5,6-dicarboxylate | 72% | ias.ac.in |

| Acrylonitrile | [1:1] adduct | Nearly quantitative | ias.ac.in |

| Ethyl acrylate | [1:1] adduct | Nearly quantitative | ias.ac.in |

| Naphthoquinone | Indazole-fused naphthoquinone | 54% | ias.ac.in |

Tautomerism and Isomerization Phenomena in Dihydropyrazolones and Related Structures

Tautomerism is a form of isomerization that involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. nih.gov This phenomenon is particularly relevant in dihydropyrazole derivatives, especially dihydropyrazolones. Dihydropyrazoles can exist in different tautomeric forms, such as 1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline. researchgate.net

In dihydropyrazolones, keto-enol tautomerism is a key consideration. frontiersin.orgyoutube.com The molecule can exist in equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). rsc.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the ring. frontiersin.org The different tautomers of a molecule can have distinct physical and chemical properties, including different spectroscopic signatures, hydrophobicities, and pKa values. nih.gov

Isomerization, a broader category of processes where a molecule is transformed into an isomer with a different chemical structure, is also observed in dihydropyrazole systems. wikipedia.org For example, azobenzene (B91143) compounds containing a dihydropyrazole heterocycle can undergo photoisomerization from the E (trans) to the Z (cis) isomer upon UV irradiation. royalsocietypublishing.org This process is often reversible, with the Z isomer thermally relaxing back to the more stable E isomer in the dark. royalsocietypublishing.org

Regioselectivity and Stereoselectivity in Chemical Modifications

Controlling the regioselectivity and stereoselectivity of chemical reactions is crucial for the efficient synthesis of specific target molecules. In the context of dihydropyrazole chemistry, these concepts are of paramount importance.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of pyrazoles and dihydropyrazoles, for instance, from the reaction of 1,3-dicarbonyl compounds with hydrazines, the choice of solvent can have a dramatic impact on the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity of pyrazole formation compared to reactions in traditional solvents like ethanol. conicet.gov.ar Furthermore, in one-pot syntheses of highly functionalized pyrazoles, the reaction conditions can be tuned to be highly regio- and chemo-selective, leading to the isolation of a single N¹-substituted pyrazole derivative. nih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another. In reactions involving the dihydropyrazole ring, the creation of new stereocenters requires careful control of the reaction conditions. For example, in the synthesis of certain dihydropyrazole derivatives as kinase inhibitors, a clear stereochemical dependence on biological activity was observed. The (S)-enantiomer was found to be active, while the (R)-enantiomer was inactive, highlighting the importance of stereoselective synthesis. osti.gov Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to understand and predict the regio- and stereoselectivity of reactions like 1,3-dipolar cycloadditions that form pyrazole derivatives. nih.gov

Biological Activities of 1 4,5 Dihydro 3h Pyrazol 3 Yl Ethanone Derivatives: in Vitro Studies

Antimicrobial Activity

Derivatives of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone have demonstrated a broad spectrum of antimicrobial properties, exhibiting inhibitory effects against various pathogenic microorganisms. These activities are largely attributed to the unique structural features of the pyrazoline ring and the nature of the substituents attached to it.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have highlighted the potent antibacterial action of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. The introduction of different functional groups onto the pyrazoline scaffold has been shown to significantly influence the antibacterial potency. For instance, the synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives has yielded compounds with notable activity. It has been observed that substitutions with electron-withdrawing groups like chloro, bromo, and nitro at the third and fifth positions of the pyrazole (B372694) ring may enhance antibacterial activity, while methyl and methoxy (B1213986) substitutions might lead to a reduction in activity. greenpharmacy.info

One study detailed the synthesis of novel 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety, which were designed as DNA gyrase inhibitors. researchgate.net One particular compound from this series displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values of 0.39 µg/mL against several tested strains, indicating its potential as a broad-spectrum antibacterial agent. researchgate.net Another investigation into 3,5-dimethyl azopyrazole derivatives revealed that compounds with chloro substituents exhibited remarkable inhibition against E. coli and S. aureus. jocpr.com

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity/MIC | Reference |

| 1,3,5-trisubstituted pyrazoles with Br substitution | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus | High activity | greenpharmacy.info |

| 1,3,5-trisubstituted pyrazoles with Cl substitution | E. coli, K. pneumoniae | Good activity | greenpharmacy.info |

| 4,5-dihydropyrazole with dinitrobenzotrifluoride moiety | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC: 3.125, 0.39, 0.39, 0.39 µg/mL | researchgate.net |

| 3,5-dimethyl azopyrazole with chloro substituent | E. coli, S. aureus | Remarkable inhibition | jocpr.com |

Antifungal Properties and Spectrum

In addition to their antibacterial effects, derivatives of this compound have also been evaluated for their antifungal potential. Research has shown that these compounds can inhibit the growth of various fungal pathogens. For instance, a study focusing on the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole reported moderate antifungal activity against Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.net The inhibitory effects were observed at concentrations ranging from 25 to 50 μg/mL. researchgate.net

The design and synthesis of pyrazole analogues containing an aryl trifluoromethoxy group have also yielded compounds with significant antifungal properties against a panel of six plant pathogenic fungi. nih.gov The structure-activity relationship analysis from this study indicated that the nature of the substituents on the pyrazole ring plays a crucial role in determining the antifungal potency. nih.gov Furthermore, novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives have demonstrated considerable antifungal activity against Candida albicans and Aspergillus flavus. nih.gov

The table below presents a summary of the antifungal activity of specific this compound derivatives.

| Derivative | Fungal Strain | Activity/MIC/EC50 | Reference |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | C. tropicalis, C. parapsilosis, C. albicans | Inhibition at 25-50 μg/mL | researchgate.net |

| Pyrazole analogue with aryl trifluoromethoxy group | F. graminearum | EC50: 0.0530 μM | nih.gov |

| Pyrazolyl 1,3,4-thiadiazine derivative | C. albicans, A. flavus | MIC: 2.9–7.8 µg/mL | nih.gov |

Anti-tubercular Activity

The global health threat posed by tuberculosis has spurred the search for new and effective anti-tubercular agents. Derivatives of this compound have emerged as a promising class of compounds in this regard. A series of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov Several of these compounds exhibited significant growth inhibitory activity, with some demonstrating pronounced anti-tubercular effects comparable to the standard drug isoniazid. researchgate.netnih.gov

One of the most promising compounds from this series was identified as 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, which displayed a minimum inhibitory concentration (MIC) of 0.39 µg/ml. nih.gov Another study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids also reported excellent anti-tubercular activity against M. tuberculosis H37RV, with some compounds showing 99% inhibition at a MIC of 12.5 μg/mL. nih.gov

Key findings on the anti-tubercular activity of these derivatives are summarized in the table below.

| Derivative | Activity/MIC | Reference |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivative | MIC: 0.78 µg/ml | researchgate.net |

| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | MIC: 0.39 µg/ml | nih.gov |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrid | 99% inhibition at MIC of 12.5 μg/mL | nih.gov |

Anticancer and Cytotoxic Potentials

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. These molecules have shown significant cytotoxic effects against several human cancer cell lines through diverse mechanisms of action.

In Vitro Growth Inhibition of Human Cancer Cell Lines (e.g., A549, MCF-7, HepG2)

A number of studies have demonstrated the potent in vitro growth inhibitory activity of this compound derivatives against various human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). For example, a series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were synthesized and evaluated for their anticancer potential. rsc.orgresearchgate.net One compound from this series, designated as 6q, exhibited impressive growth inhibitory activity against A549, MCF-7, and HepG2 cell lines with IC50 values of 0.15 μM, 0.17 μM, and 0.25 μM, respectively. rsc.orgresearchgate.net

Thiazolyl pyrazoline derivatives have also been investigated for their anticancer properties. dovepress.com Testing on A549 and T-47D (breast cancer) cell lines revealed IC50 values ranging from 3.92 to 89.03 μM and 0.75 to 77.10 μM, respectively. dovepress.com Furthermore, a unique thieno[2,3-c]pyrazole derivative, Tpz-1, consistently induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) across a panel of 17 human cancer cell lines. mdpi.com

The following table provides a summary of the in vitro growth inhibitory activities of selected derivatives.

| Derivative | Cell Line | IC50 Value | Reference |

| 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative (6q) | A549 | 0.15 μM | rsc.orgresearchgate.net |

| 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative (6q) | MCF-7 | 0.17 μM | rsc.orgresearchgate.net |

| 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative (6q) | HepG2 | 0.25 μM | rsc.orgresearchgate.net |

| Thiazolyl pyrazoline derivative | A549 | 3.92 - 89.03 µM | dovepress.com |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Various cancer cell lines | 0.19 - 2.99 µM | mdpi.com |

Exploration of Cellular Mechanisms (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are often mediated by their interference with critical cellular processes. One of the key mechanisms identified is the inhibition of tubulin polymerization. Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. The aforementioned compound 6q was found to be a potent inhibitor of tubulin polymerization, with an IC50 value of 1.98 μM. rsc.orgresearchgate.net This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.

Further investigation into the cellular effects of compound 6q revealed that it is a potent inducer of apoptosis in A549 cells and causes cell cycle arrest in the G2/M phase, which are characteristic effects of microtubule-interacting agents. rsc.org Similarly, a novel pyrazole derivative, PTA-1, was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. nih.gov The mechanism of action for PTA-1 also involves the inhibition of tubulin polymerization and subsequent cell cycle arrest. nih.gov The thieno[2,3-c]pyrazole derivative Tpz-1 was also found to interfere with cell cycle progression and disrupt microtubules and mitotic spindle formation. mdpi.com

Anti-inflammatory Effects

Derivatives of the pyrazoline scaffold have been investigated for their potential to mitigate inflammatory processes. In vitro studies often assess this activity by measuring the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

One study synthesized a series of pyrazoline and pyrazole derivatives and evaluated their ability to inhibit lipoxygenase (LOX) in vitro. The results highlighted that pyrazoline derivatives were generally more potent than their pyrazole counterparts. mdpi.com For instance, compound 2g , a 1-(3-(4-chlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethan-1-one derivative, emerged as the most effective LOX inhibitor with a half-maximal inhibitory concentration (IC50) of 80 µM. mdpi.com

Another area of investigation for anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. Research into new heterocyclic compounds incorporating pyrazole moieties has identified potent COX-2 inhibitors. nih.gov A study evaluating newly synthesized pyrazole derivatives identified compounds that demonstrated significant COX-2 inhibition. nih.gov For example, specific derivatives showed potent inhibitory properties in in vitro assays, suggesting their potential as anti-inflammatory agents by targeting the COX-2 pathway. nih.govijper.org

The anti-inflammatory potential is often explored through assays that measure the inhibition of protein denaturation and membrane stabilization, which are characteristic features of inflammation. Chalcone-derived pyrazolines have been shown to possess such activities. researchgate.net

| Compound | Target/Assay | Result (IC50) | Reference |

|---|---|---|---|

| Compound 2g (a pyrazole derivative) | Lipoxygenase (LOX) Inhibition | 80 µM | mdpi.com |

| Compound 12 (a pyrazole derivative) | COX-2 Expression Inhibition | 25.8 (2-ΔΔct value) | nih.gov |

| Compound 13 (a pyrazole derivative) | COX-2 Expression Inhibition | 10.1 (2-ΔΔct value) | nih.gov |

| Compound 6 (a pyrazole derivative) | COX-2 Expression Inhibition | 6.6 (2-ΔΔct value) | nih.gov |

Other Investigated Biological Activities

Beyond anti-inflammatory effects, derivatives of this compound have been explored for a range of other biological activities in vitro, including enzyme inhibition relevant to antimicrobial and neuroprotective applications.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA in bacteria, making them validated targets for antibacterial agents. researchgate.netwikipedia.org Several studies have reported the synthesis and evaluation of pyrazole and dihydropyrazole derivatives as potent inhibitors of these enzymes.

A series of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives were synthesized and found to strongly inhibit both Staphylococcus aureus DNA gyrase and Escherichia coli DNA gyrase. nih.gov Specifically, compounds 14 and 26c from this series demonstrated significant inhibitory activity, with IC50 values in the sub-microgram per milliliter range. nih.gov Another study focused on 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety, identifying a compound that potently inhibited B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC50 of 0.125 µg/mL. researchgate.net

Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. nih.govresearchgate.net Compound 3k from this series was particularly effective, strongly inhibiting Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net The inhibitory activity of these compounds against bacterial topoisomerases often correlates with their minimum inhibitory concentrations (MICs) against bacterial cell growth, confirming the mechanism of action. nih.gov Some pyrazole derivatives have been noted for their selective inhibitory activity against bacterial topoisomerases, even in quinolone-resistant bacterial strains. researchgate.net

| Compound | Enzyme Target | Organism | Result (IC50) | Reference |

|---|---|---|---|---|

| Compound 14 | DNA Gyrase | S. aureus | 0.25 µg/mL | nih.gov |

| Compound 14 | DNA Gyrase | E. coli | 0.125 µg/mL | nih.gov |

| Compound 26c | DNA Gyrase | S. aureus | 0.125 µg/mL | nih.gov |

| Compound 26c | DNA Gyrase | E. coli | 0.25 µg/mL | nih.gov |

| Compound 3k | DNA Gyrase | S. aureus | 0.15 µg/mL | nih.govresearchgate.net |

| Compound 3k | DNA Gyrase | B. subtilis | 0.25 µg/mL | nih.govresearchgate.net |

| Dihydropyrazole Derivative | DNA Gyrase | B. subtilis / S. aureus | 0.125 µg/mL | researchgate.net |

Cytochrome P450 14α-sterol demethylase (CYP51) Inhibition:

CYP51, also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of this enzyme is a primary mechanism for many antifungal drugs. Studies on new series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which are structurally related to pyrazolines, have demonstrated their potential as CYP51 inhibitors. nih.govnih.gov In vitro testing of these compounds against various Candida species showed lower minimum inhibitory concentration (MIC) values compared to the reference drug fluconazole, and this activity was correlated with their binding affinity to the active site of CYP51 enzymes in docking studies. nih.govnih.gov These findings suggest that the compounds inhibit ergosterol synthesis, confirming their mechanism of action via CYP51 inhibition. nih.govnih.gov Further studies on 2-aryl-3-azolyl-1-indolyl-propan-2-ols, another class of azole derivatives, also highlighted potent anti-Candida activity linked to CYP51 binding. mdpi.com

| Compound Series | Enzyme Target | Activity | Reference |

|---|---|---|---|

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | CYP51 | Showed good binding affinity and lower MIC values against Candida spp. than fluconazole. | nih.govnih.gov |

| 2-aryl-3-azolyl-1-indolyl-propan-2-ols | CYP51 | Potent anti-Candida activity correlated with binding to Candida albicans CYP51. | mdpi.com |

The potential of pyrazole derivatives to protect neuronal cells from damage has also been explored. A study investigating a series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives evaluated their neuroprotective activity against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease research. researchgate.net

Several of the tested compounds exhibited significant cell protection against 6-OHDA-induced cell death. researchgate.net The pyrazolo[3,4-d]pyridazine compound 5e was particularly noteworthy, demonstrating a relative neuroprotection of 110.7 ± 4.3%. This compound not only offered complete protection but also appeared to promote cell viability, as indicated by a cell viability index of 107.2 ± 2.9%. researchgate.net These findings suggest that certain pyrazole-based scaffolds could be promising for the development of agents to combat neurodegenerative diseases. researchgate.net

| Compound | Assay | Cell Line | Result | Reference |

|---|---|---|---|---|

| Compound 5e (a pyrazolo[3,4-d]pyridazine) | Protection against 6-OHDA-induced cell death | SH-SY5Y | 110.7 ± 4.3% relative neuroprotection | researchgate.net |

| Compound 5e (a pyrazolo[3,4-d]pyridazine) | Cell Viability | SH-SY5Y | 107.2 ± 2.9% cell viability index | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking simulations have been instrumental in predicting the binding affinities of pyrazoline-based compounds, including derivatives of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone, to various biological targets. These studies often calculate a docking score or binding energy, which serves as an estimate of the binding affinity. For instance, in the development of novel tubulin polymerization inhibitors, a series of compounds containing the 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton linked to a 1-methylindol moiety were evaluated. One of the most potent compounds in this series, compound 6q, exhibited significant in vitro growth inhibitory activity against several cancer cell lines with IC50 values in the sub-micromolar range. researchgate.net The high binding affinity of these compounds is attributed to favorable molecular recognition within the target's binding pocket.

Similarly, docking studies on pyrazoline derivatives as potential DNA gyrase inhibitors have been conducted. These studies predict the binding energies and inhibition constants (Ki) of the compounds, providing a theoretical basis for their antibacterial activity. The calculated binding affinities often correlate well with experimentally determined biological activities, validating the predictive power of the docking models.

Table 1: In Vitro Growth Inhibitory Activity of a Potent 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivative (Compound 6q) researchgate.net

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 0.15 |

| MCF-7 | 0.17 |

| HepG2 | 0.25 |

This table is interactive. Click on the headers to sort the data.

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the target's binding site. This analysis provides insights into the key interactions that stabilize the ligand-protein complex.

Colchicine-site of Tubulin: For the 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives, molecular docking studies have demonstrated their ability to bind tightly to the colchicine-site of tubulin. researchgate.net The colchicine (B1669291) binding site is a well-known target for anticancer agents that disrupt microtubule dynamics. The docking results for potent compounds like 6q revealed key interactions within this site, which are crucial for their tubulin polymerization inhibitory activity. researchgate.net These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the binding pocket.

DNA Gyrase Active Site: Pyrazole (B372694) and pyrazoline derivatives have also been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme and a validated target for antibiotics. Docking simulations have been performed to understand the binding mode of these compounds within the S. aureus DNA gyrase active site. nih.gov These studies have identified key hydrogen bonding and hydrophobic interactions that are critical for the inhibitory activity of these compounds. The insights gained from these simulations are valuable for the rational design of new and more potent DNA gyrase inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide valuable information on various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For pyrazoline derivatives, DFT has been used to calculate quantum descriptors that are subsequently used in QSAR studies. researchgate.net These descriptors help in understanding the electronic factors that govern the biological activity of these compounds. Furthermore, quantum chemical calculations can provide insights into the reactivity of the pyrazoline ring, which is important for understanding its metabolic stability and potential for covalent interactions with biological targets. Studies on related pyrazoline structures have utilized DFT to analyze the molecular geometry, vibrational frequencies, and electronic properties, providing a fundamental understanding of their chemical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazoline derivatives, 2D and 3D-QSAR studies have been successfully applied to develop predictive models for various biological activities, including anticancer and antioxidant effects. nih.gov

In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a series of compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activities. For 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing derivatives, 3D-QSAR modeling has been used in conjunction with molecular docking to provide a basis for further optimization of these compounds as potential anticancer agents. researchgate.net These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening.

For scaffolds related to pyrazoles and pyrazolines, pharmacophore modeling has been successfully employed to identify novel inhibitors for various targets. For example, pharmacophore models have been developed for pyrazolylaminoquinazoline derivatives as fibroblast growth factor receptor 2 (FGFR2) inhibitors. researchgate.net Similarly, pharmacophore-based virtual screening has been used to identify novel pyrazolone-derived inhibitors for Janus kinases (JAKs). acs.org These studies demonstrate the utility of this approach in identifying new hit compounds with desired biological activities. For the this compound scaffold, this methodology holds significant promise for the discovery of novel ligands for a wide range of biological targets.

Structure Activity Relationship Sar Analysis of 1 4,5 Dihydro 3h Pyrazol 3 Yl Ethanone Derivatives

Influence of Substituents on Biological Potency and Selectivity

Substituents on the aromatic or heterocyclic rings, typically attached at the C3 and C5 positions of the pyrazoline core, play a pivotal role in modulating biological activity. The nature, position, and electronic properties of these substituents are key determinants of potency and selectivity.

For instance, in a series of 3,5-diphenyl-2-pyrazoline derivatives evaluated for antidepressant activity, it was observed that 4-methoxy and 4-chloro substituents on the phenyl ring at the C3-position enhanced the activity. nih.gov Conversely, the replacement of these with bromo and methyl groups had a negative impact on their antidepressant properties. nih.gov

In the context of anticancer activity, the substitution pattern on phenyl rings has been shown to be critical. A study on N-acetyl pyrazoline derivatives synthesized from veratraldehyde revealed that the presence of a chloro substituent on a phenyl ring increased cytotoxic activity against breast (MCF7, T47D) and cervical (HeLa) cancer cell lines. japsonline.com In contrast, hydroxyl substituents were found to decrease the anticancer activity. japsonline.com Another study highlighted that a trifluoromethyl group at the para position of phenyl rings resulted in the most potent anticancer activity.

Furthermore, the incorporation of heterocyclic rings can also significantly influence biological outcomes. The synthesis of pyrazoline derivatives bearing a nitrofuran moiety has yielded compounds with good antibacterial and antifungal activity. nih.gov Similarly, pyrazolines incorporating furan (B31954) or thiophene (B33073) rings have been synthesized, with some showing moderate antioxidant activity. researchgate.net The presence of fluorine on an aromatic ring has been noted to enhance antifungal efficacy in some acylated pyrazoline derivatives. orientjchem.org

| Parent Scaffold | Position of Substitution | Substituent | Biological Activity | Observation | Reference |

|---|---|---|---|---|---|

| 3,5-Diphenyl-2-pyrazoline | C3-Phenyl (para) | -OCH3 | Antidepressant | Increased activity | nih.gov |

| 3,5-Diphenyl-2-pyrazoline | C3-Phenyl (para) | -Cl | Antidepressant | Increased activity | nih.gov |

| N-acetyl pyrazoline | Phenyl ring | -Cl | Anticancer (Cytotoxicity) | Increased activity | japsonline.com |

| N-acetyl pyrazoline | Phenyl ring | -OH | Anticancer (Cytotoxicity) | Decreased activity | japsonline.com |

| Pyrazoline | Phenyl ring (para) | -CF3 | Anticancer | Most potent activity | |

| Acylated Pyrazoline | Aromatic ring | -F | Antifungal | Enhanced efficacy | orientjchem.org |

The N1-position of the pyrazoline ring, occupied by an acetyl group in the parent compound, is a critical site for modification that profoundly influences biological activity. Replacing the acetyl group with other acyl or sulfonyl moieties can lead to significant changes in potency and selectivity.

Studies have shown that N1-acetyl pyrazolines with a 4-methoxy substituent on the C5-phenyl ring exhibited high activity against metronidazole-resistant Helicobacter pylori strains. nih.gov In another series, a 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole derivative was identified as the most potent anti-inflammatory agent. nih.gov

Modification of the acetyl group itself, for example, by introducing dichloroacetyl moieties, has been explored. acs.org A series of novel N-acyl pyrazoline derivatives were synthesized where the N-acetyl group was replaced by various other acyl groups, leading to compounds with insecticidal, fungicidal, and herbicidal activities. acs.org The combination of a methylxanthine moiety with an N-dichloroacetyl phenylpyrazoline skeleton showed a positive effect on biological activity enhancement. acs.org

The replacement of the N-acetyl group with larger aromatic or heterocyclic carbonyl moieties has also been investigated. For example, derivatives with 1-(4-chlorobenzoyl) and 4-{[3-(3,5-dibromo-4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine moieties have been synthesized and screened for antimicrobial and antitubercular activities. researchgate.net

| N1-Substituent | Other Key Structural Features | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Acetyl | 5-(p-methoxyphenyl) | Antibacterial (H. pylori) | High activity against resistant strains | nih.gov |

| Acetyl | 3-Indolyl, 5-(p-hydroxyphenyl) | Anti-inflammatory | Most potent in the series | nih.gov |

| Dichloroacetyl | Combined with a methylxanthine moiety | Insecticidal, Fungicidal | Enhanced biological activity | acs.org |

| 4-Chlorobenzoyl | 3-(3,5-dibromo-4-methoxyphenyl)-5-aryl | Antimicrobial | Active compounds identified | researchgate.net |

| Isonicotinoyl | 3-(3,5-dibromo-4-methoxyphenyl)-5-aryl | Antimicrobial, Antitubercular | Active compounds identified | researchgate.net |

Stereochemical Aspects and Chiral Recognition in Biological Systems

Chirality plays a fundamental role in the interaction of small molecules with biological macromolecules, which are themselves chiral. rsc.org The pyrazoline ring in 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone derivatives typically contains at least one stereocenter at the C5 position, and potentially another at C4, depending on substitution. Consequently, these compounds can exist as enantiomers or diastereomers, which may exhibit different biological activities, potencies, and metabolic fates.

A significant study highlighting the importance of stereochemistry involved the resolution of a racemic pyrazoline derivative into its individual enantiomers and the subsequent evaluation of their monoamine oxidase (MAO) inhibitory profiles. nih.gov The study found that the enantiomers displayed significant differences in their inhibitory activity and selectivity for MAO isoforms. The (R)-enantiomer was identified as an exceptionally potent and selective MAO-A inhibitor, whereas the (S)-enantiomer was considerably less potent. nih.gov This enantioselectivity was rationalized through molecular docking studies, which explained the differential binding of the enantiomers to the active sites of the MAO isoforms. nih.gov

This differential activity underscores the principle of chiral recognition, where the specific three-dimensional arrangement of atoms in one enantiomer allows for a more favorable interaction with the chiral environment of the enzyme's active site compared to its mirror image. Such findings are critical, as they suggest that the therapeutic efficacy of racemic pyrazoline drugs could potentially be improved by using a single, more active enantiomer, which could also reduce off-target effects and metabolic burden. nih.govresearchgate.net

Conformational Preferences and Their Role in Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor governing its interaction with a biological target. The 4,5-dihydropyrazole ring is not planar and typically adopts a puckered conformation. X-ray crystallographic studies have often revealed an "envelope" conformation for the pyrazoline ring, where the C5 atom is deviated from the plane formed by the other four atoms of the ring. nih.gov

The flexibility of the pyrazoline ring and the rotational freedom around the N1-acetyl bond mean that these derivatives can exist in multiple conformations. The specific conformer that is recognized by and binds to the biological target is known as the bioactive conformation. Theoretical conformational analysis, supported by experimental techniques like 2D NOESY NMR, can provide insights into the preferred conformations of these molecules in solution. nih.gov

For N-acyl derivatives, the orientation of the acyl group relative to the pyrazoline ring is of particular importance. Studies on related N-acylhydrazone systems have shown that the amide dihedral angle (O=C–N–X) can exist in either synperiplanar or antiperiplanar conformations. nih.gov The relative stability of these conformers can be influenced by factors such as N-methylation. nih.gov It is plausible that similar conformational preferences exist for N-acetyl pyrazolines and that the specific orientation of the acetyl group could be crucial for receptor binding. For instance, the spatial arrangement of the carbonyl oxygen and methyl group of the acetyl moiety could influence hydrogen bonding or hydrophobic interactions within the active site of a target protein. While direct evidence linking specific conformers of this compound derivatives to their biological activity is still an emerging area of research, the foundational principles of medicinal chemistry suggest that conformational preferences are a key aspect of their SAR.

Potential Applications Beyond Medicinal Chemistry

Agrochemical Development (e.g., Pesticides, Herbicides)

The pyrazoline framework is a recognized "pharmacophore" in the development of new agrochemicals, particularly fungicides. Research has demonstrated that derivatives of 1-acyl-4,5-dihydropyrazole possess significant potential as pesticides. researchgate.net A study involving the synthesis of various 2-[{2-(1-Acyl-3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy}methyl]-5-aryl-1,3,4-oxadiazoles revealed promising in vitro growth-inhibitory activity against several fungal plant pathogens. researchgate.net

Many of the synthesized compounds showed significant efficacy at concentrations ranging from 3.13 to 100 mg L-1. researchgate.net The fungicidal activity of these pyrazoline derivatives was evaluated against four major fungal pests, with several compounds demonstrating notable inhibition. researchgate.net The general success of pyrazole-containing compounds in agrochemistry suggests that the core structure of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone is a valuable starting point for the development of novel crop protection agents. nih.gov

| Fungal Pest | Activity of Pyrazoline Derivatives |

|---|---|

| Alternaria helianthus | Promising inhibitory activity observed researchgate.net |

| Colletotrichum falcatum | Promising inhibitory activity observed researchgate.net |

| Fusarium oxysporum | Promising inhibitory activity observed researchgate.net |

| Rhizoctonia solani | Promising inhibitory activity observed researchgate.net |

Materials Science and Advanced Organic Materials

Pyrazoline derivatives are emerging as important components in the field of materials science, particularly for advanced organic and photoactive materials. Their unique electronic properties make them suitable for applications in electroluminescent devices and nonlinear optics. researchgate.netrsc.org

Certain pyrazolone derivatives have been identified as effective hole transfer materials, a critical function in organic light-emitting diodes (OLEDs), due to their high vitrification temperatures. researchgate.net Furthermore, the pyrazoline scaffold has been investigated for its third-order nonlinear optical (NLO) properties. rsc.org This allows for applications in technologies that require two-photon absorption and amplified spontaneous emission, or lasing phenomena. rsc.org

The photo-physical characteristics of pyrazoline derivatives also make them candidates for photochromic materials, such as polymers and liquid crystals. acs.orgsemanticscholar.org For instance, research has shown that a pyrazoline derivative embedded in a PMMA (poly(methyl methacrylate)) polymer matrix can undergo photoinduced transformations when illuminated with laser light, demonstrating induced optical anisotropy. acs.orgsemanticscholar.org

| Application Area | Specific Use of Pyrazoline Derivatives | Relevant Properties |

|---|---|---|

| Electroluminescence | Hole transfer materials in OLEDs researchgate.net | High vitrification temperature, electronic properties researchgate.net |

| Nonlinear Optics (NLO) | Materials for two-photon absorption and lasing rsc.org | High third-order NLO response rsc.org |

| Photochromic Materials | Photo-switchable components in polymers and liquid crystals acs.orgsemanticscholar.org | Photoisomerization (trans-cis switching) acs.orgsemanticscholar.orgconsensus.app |

Chelation and Coordination Chemistry (Ligand Properties for Metal Complexes)

The this compound structure contains multiple heteroatoms with lone pairs of electrons—specifically the two nitrogen atoms of the pyrazoline ring and the oxygen atom of the ethanone group. This arrangement makes the molecule and its derivatives excellent candidates for use as ligands in coordination chemistry. The nitrogen atom at the N-1 position, in particular, possesses significant electron-donating ability. rsc.org

Pyrazoline moieties that bear these inherent binding atoms have been successfully utilized in the development of chemosensors. rsc.org The sensing capability is often governed by mechanisms such as Chelation Enhanced Fluorescence (CHEF), where the fluorescence of the molecule is significantly altered upon binding to a target metal ion. rsc.org This property allows for the design of highly sensitive and selective sensors for various analytes. The ability to form stable complexes with metal ions opens up possibilities for their use in catalysis, materials synthesis, and analytical chemistry.

Luminescent and Photochromic Properties of Derivatives

Derivatives of pyrazoline are well-regarded for their significant photophysical properties, including strong luminescence and photochromism. rsc.orgacs.org These compounds are known to exhibit intense fluorescence, often as a result of a charge transfer (CT) emission mechanism. rsc.org The optical properties, including the wavelength and intensity of the emitted light, can be finely tuned by modifying the chemical substituents attached to the pyrazoline core, particularly at the N-1, C-3, and C-5 positions. rsc.org

Beyond luminescence, certain pyrazoline derivatives display photochromic behavior, meaning they can undergo reversible changes in their chemical structure and color upon exposure to light. acs.orgsemanticscholar.org Research has demonstrated configurational photoinduced transformations in pyrazoline derivatives, specifically a trans-to-cis isomerization when illuminated. acs.orgsemanticscholar.orgconsensus.app This light-induced switching is analogous to the behavior of well-known photochromic molecules like azobenzenes and is a key property for developing molecular switches, optical data storage, and smart materials. acs.org

Future Research Directions and Challenges

In-depth Mechanistic Investigations of Biological Actions

While many pyrazoline derivatives have shown promising biological activities, the precise molecular mechanisms underlying these effects are often not fully understood. Future studies should employ a range of advanced techniques to elucidate these pathways. For instance, in the context of cancer research, investigations could focus on how these compounds induce apoptosis, affect the cell cycle, and alter mitochondrial membrane potential. nih.gov Understanding the interactions with specific enzymes, such as xanthine oxidase, at a molecular level will be crucial for the development of more effective and targeted therapies. nih.govresearchgate.net

Rational Design and Development of Highly Selective and Potent Analogs

The core structure of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone offers a versatile scaffold for the design of new therapeutic agents. By systematically modifying the functional groups on the pyrazoline ring, researchers can fine-tune the compound's biological activity. For example, the addition of different aryl groups can significantly impact a compound's potency as a xanthine oxidase inhibitor. researchgate.net Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features required for optimal activity and selectivity against various biological targets. researchgate.net This rational design approach will be critical for developing analogues with improved therapeutic profiles and reduced off-target effects.

Integration of Advanced Computational and Experimental Techniques for Accelerated Discovery

The synergy between computational modeling and experimental validation is set to revolutionize the field of drug discovery. Molecular docking studies can predict the binding affinity and interaction of novel pyrazoline derivatives with their target proteins, providing valuable insights for rational drug design. nih.gov These in silico approaches can help prioritize compounds for synthesis and biological testing, thereby saving time and resources. The integration of quantum chemical computations can further aid in understanding the structural and electronic properties of these molecules, contributing to a more comprehensive understanding of their behavior. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone derivatives, and how are reaction conditions optimized?

Methodology : The synthesis typically involves a Claisen-Schmidt condensation followed by cyclization. For example, substituted chalcones are reacted with hydrazine derivatives under reflux in ethanol or methanol. Optimization includes varying catalysts (e.g., piperidine or acetic acid), temperature (60–80°C), and solvent polarity to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural characterization of these compounds performed?

Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. Single crystals are grown via slow evaporation, and diffraction data collected at 100 K (e.g., Bruker APEXII CCD detectors). Bond lengths and angles are refined using SHELXL . Complementary techniques include FTIR (for functional groups like C=O and N–H) and NMR (¹H/¹³C for substituent analysis) .

Q. What basic biological assays are used to screen these compounds?

Methodology : Initial screens focus on antibacterial (agar diffusion), antifungal (microdilution), and antioxidant (DPPH radical scavenging) assays. For example, MIC values are determined against Staphylococcus aureus or Candida albicans at concentrations ranging from 1–100 μg/mL. Dose-response curves are plotted to assess efficacy .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?

Methodology : Structure-activity relationships (SAR) are analyzed by synthesizing derivatives with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups at the phenyl ring. Biological data are correlated with Hammett constants (σ) and molecular docking simulations (e.g., AutoDock Vina) to identify key interactions with target enzymes .

Q. How can contradictory crystallographic data (e.g., bond lengths) be resolved?

Methodology : Discrepancies in bond lengths (e.g., C–N in the pyrazoline ring) may arise from disorder or thermal motion. Multi-scan absorption corrections (SADABS) and high-resolution data (θ > 25°) improve accuracy. Validation tools like PLATON or checkCIF identify outliers, and Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies mitigate low yields in large-scale synthesis?

Methodology : Flow chemistry or microwave-assisted synthesis reduces reaction time and byproducts. For example, microwave irradiation (100 W, 120°C) in DMF increases yield by 20–30% compared to conventional heating. Process analytical technology (PAT) monitors intermediates in real time .

Q. How are enantiomeric derivatives resolved and their biological selectivity assessed?

Methodology : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or anomalous dispersion in X-ray data. In vitro assays compare IC₅₀ values of R- and S-enantiomers against target receptors (e.g., COX-2 for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.